molecular formula C8H11Cl3O6 B11931367 1,2-o-(2,2,2-trichloroethylidene)-|A-d-glucofuranose CAS No. 14798-36-8

1,2-o-(2,2,2-trichloroethylidene)-|A-d-glucofuranose

Cat. No.: B11931367
CAS No.: 14798-36-8
M. Wt: 309.5 g/mol
InChI Key: OJYGBLRPYBAHRT-ZMKYHYQQSA-N
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Description

1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose is a derivative of D-glucofuranose, a type of sugar molecule. This compound is known for its unique structural properties, which make it valuable in various chemical reactions and applications. It is often used in synthetic organic chemistry due to its ability to form stable intermediates and its reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose typically involves the reaction of D-glucofuranose with trichloroacetaldehyde under acidic conditions. This reaction forms a cyclic acetal, which is the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalytic amount of an acid like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose involves its ability to form stable intermediates in chemical reactions. The trichloroethylidene group provides steric hindrance and electronic effects that influence the reactivity of the molecule. This makes it a valuable compound in reactions requiring selective activation or protection of functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-O-(2,2,2-Trichloroethylidene)-β-D-glucofuranose
  • 1,2-O-(2,2,2-Trichloroethylidene)-α-D-mannofuranose
  • 1,2-O-(2,2,2-Trichloroethylidene)-β-D-mannofuranose

Uniqueness

1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose is unique due to its specific stereochemistry and the stability provided by the trichloroethylidene group. This stability makes it particularly useful in reactions where other similar compounds might not perform as well .

Properties

CAS No.

14798-36-8

Molecular Formula

C8H11Cl3O6

Molecular Weight

309.5 g/mol

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7?/m1/s1

InChI Key

OJYGBLRPYBAHRT-ZMKYHYQQSA-N

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)C(Cl)(Cl)Cl)O)O)O

Canonical SMILES

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O

physical_description

Solid;  [Merck Index] White powder;  [Alfa Aesar MSDS]

Origin of Product

United States

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